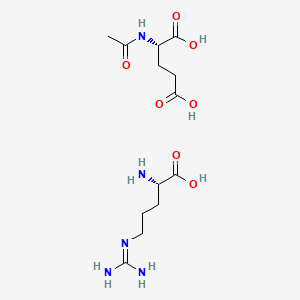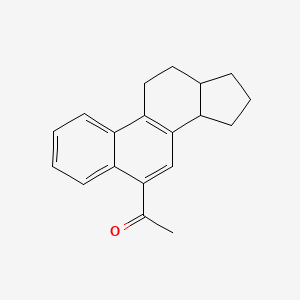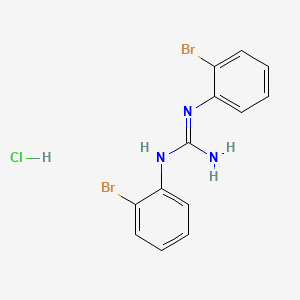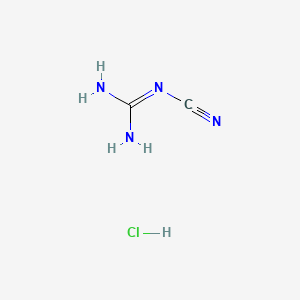
beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl: is a compound that belongs to the class of glucosides. Glucosides are compounds in which a sugar molecule is bound to a non-sugar molecule (aglycone) through a glycosidic bond. This particular compound features a glucopyranoside moiety linked to a 3,5-dihydroxy-2-methylphenyl group. It is known for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl typically involves the glycosylation of the aglycone (3,5-dihydroxy-2-methylphenyl) with a suitable glucosyl donor. Common methods include:
Koenigs-Knorr Reaction: This method involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt like silver carbonate.
Fischer Glycosylation: This method involves the direct condensation of a sugar with an alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored for more environmentally friendly production methods.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in cellular signaling pathways.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
- Studied for its effects on glucose metabolism and potential use in diabetes treatment.
Industry:
- Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
- Investigated for its potential use in food additives and preservatives.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may inhibit enzymes involved in inflammation and cancer progression, and modulate signaling pathways related to glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
Phlorizin: A glucoside of phloretin, known for its role in glucose metabolism.
Quercetin Glucoside: Known for its antioxidant properties.
Salicin: A glucoside related to aspirin, known for its anti-inflammatory properties.
Uniqueness: Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxyl groups and the glucopyranoside moiety allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1207732-14-6 |
|---|---|
Molekularformel |
C13H18O8 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-5-7(16)2-6(15)3-8(5)20-13-12(19)11(18)10(17)9(4-14)21-13/h2-3,9-19H,4H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI-Schlüssel |
AXTQBXDFUAAFPD-UJPOAAIJSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
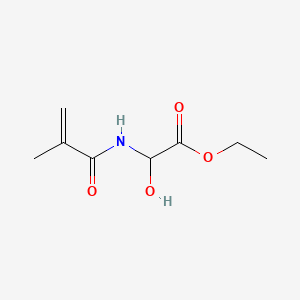
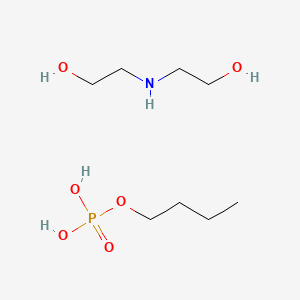
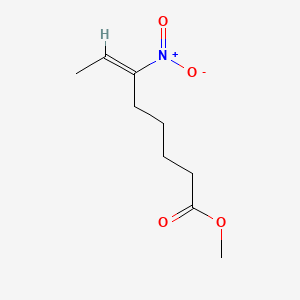

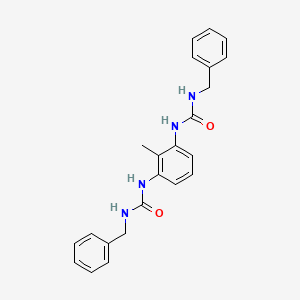
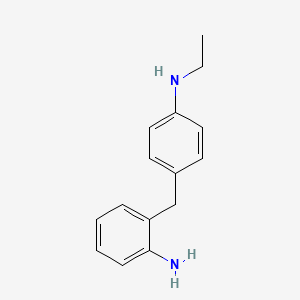
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
